molecular formula C15H12ClNO3 B1673109 4-(3-Chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine

4-(3-Chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1673109
M. Wt: 289.71 g/mol
InChI Key: NKNBVPIUIOUXEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTT-552 involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups to enhance the compound’s activity and selectivity.
  • Purification and crystallization to obtain the final product with high purity.

Industrial Production Methods

Industrial production of JTT-552 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions

JTT-552 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of JTT-552, each with potentially different biological activities and properties .

Scientific Research Applications

JTT-552 has several scientific research applications, including:

Mechanism of Action

JTT-552 exerts its effects by inhibiting uric acid transporter 1 (URAT1), a protein responsible for reabsorbing uric acid in the kidneys. By inhibiting URAT1, JTT-552 reduces the reabsorption of uric acid, leading to increased excretion and lower blood levels of uric acid. This mechanism helps in managing hyperuricemia and preventing gout attacks .

Comparison with Similar Compounds

Similar Compounds

    Febuxostat: Another uric acid-lowering agent that inhibits xanthine oxidase.

    Probenecid: A uricosuric agent that increases uric acid excretion.

    Benzbromarone: Another uricosuric agent with a similar mechanism of action.

Uniqueness of JTT-552

JTT-552 is unique due to its specific inhibition of uric acid transporter 1 (URAT1), which directly targets the reabsorption process in the kidneys. This specificity may offer advantages in terms of efficacy and safety compared to other uric acid-lowering agents .

Properties

IUPAC Name

(3-chloro-4-hydroxyphenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-11-9-10(5-6-13(11)18)15(19)17-7-8-20-14-4-2-1-3-12(14)17/h1-6,9,18H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNBVPIUIOUXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
4-(3-Chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
Reactant of Route 3
4-(3-Chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
4-(3-Chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
4-(3-Chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
4-(3-Chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine

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